N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-5-3-2-4-13(15)8-9-20-18(22)19(23)21-14-6-7-16-17(12-14)26-11-10-25-16/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXSVOUCIIKOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with oxalyl chloride, followed by the addition of 2-methoxyphenethylamine. The reaction is carried out under anhydrous conditions using a solvent such as dichloromethane. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxalamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. Its molecular formula is C₁₉H₁₈N₄O₄, indicating a complex structure that may contribute to its diverse pharmacological properties.
Synthesis and Structural Variants
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide typically involves several key steps:
- Formation of the Dihydrobenzo[b][1,4]dioxin Moiety : This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Methoxyphenethyl Group : The reaction of methoxyphenethylamine with suitable reagents leads to the desired substitution.
- Coupling through Oxalamide Linkage : The final step involves the reaction of the dihydrobenzo[b][1,4]dioxin derivative with the methoxyphenethylamine in the presence of oxalyl chloride.
Biological Activities
Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown selective toxicity towards cancer cells while sparing normal cells .
- Enzyme Inhibition : The oxalamide group is known for its ability to inhibit certain enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.
Pharmacological Insights
The pharmacological potential of this compound is enhanced by its structural characteristics:
- Selectivity and Efficacy : The unique combination of the dihydrobenzo[b][1,4]dioxin structure with an oxalamide link may allow for selective targeting of specific biological pathways, potentially leading to fewer side effects compared to traditional therapies.
- Mechanism of Action : Understanding the mechanism by which this compound interacts with cellular targets is crucial for optimizing its therapeutic applications.
Case Studies and Research Findings
Several studies have focused on similar compounds within this class:
- A study demonstrated that derivatives with a dihydrobenzo[dioxin] structure exhibited varying degrees of cytotoxicity against cancer cell lines such as HeLa and U87. The observed IC50 values ranged widely, indicating potential for selective anticancer therapy .
- Another investigation into enzyme inhibitors highlighted the importance of structural modifications in enhancing bioactivity and selectivity. Compounds structurally related to this compound were effective in inhibiting target enzymes involved in tumor progression .
Mechanism of Action
The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Hydrogen Bonding Profiles
Compound 3 (from )
- Structure : Likely an oxalamide derivative with a three-centered intramolecular hydrogen bonding (HB) scheme.
- Thermodynamic Data :
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 2225; )
- Structure : Features a dimethoxybenzyl group (N1) and a pyridinylethyl group (N2).
- Pharmacokinetics : Studied for absorption and metabolism, though data specifics are unavailable. The pyridine ring may enhance metabolic stability compared to the target compound’s methoxyphenethyl group .
VEEV Inhibitors ()
- Examples : N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (29).
- Structural Features : Retain the dihydrobenzodioxin moiety but replace oxalamide with amine or indole linkages.
- Activity : Demonstrated inhibitory effects against Venezuelan equine encephalitis virus (VEEV), suggesting the dihydrobenzodioxin group contributes to bioactivity .
Thermodynamic and Solubility Trends
The target compound’s solvation behavior can be inferred from analogs in :
| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | HB Scheme |
|---|---|---|---|
| Acetanilide | High | High | No intramolecular HB |
| N1,N2-Bis(2-nitrophenyl) | Moderate | Moderate | Weak intramolecular HB |
| Compound 3 | Higher | Moderate | Strong three-centered HB |
| Target Compound* | ~Moderate | ~Moderate | Likely three-centered HB |
*Inferred based on structural similarity to Compound 3. Stronger HB may reduce solubility compared to acetanilide derivatives .
Pharmacokinetic Considerations
- Metabolism: Oxalamides like No. 2225 () may undergo hydrolysis or cytochrome P450-mediated oxidation. The target compound’s methoxyphenethyl group could slow oxidation compared to pyridinylethyl substituents.
- Lipophilicity : The 2-methoxyphenethyl group likely increases logP relative to polar pyridine-containing analogs, affecting blood-brain barrier penetration.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group. Its molecular formula is with a molecular weight of 425.4 g/mol. The structure contributes to its pharmacological properties, potentially influencing its interactions with biological targets.
Biological Activity Overview
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure are known for diverse biological activities. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress.
- Antimicrobial Properties : Initial tests indicate potential efficacy against various bacterial strains.
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes linked to disease pathways.
Case Studies
- Antioxidant Activity : A study evaluated the compound's ability to reduce oxidative stress in vitro. Results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of the compound.
- Antimicrobial Efficacy : In a microbiological assay, this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL respectively.
- Enzyme Inhibition : Molecular docking studies revealed that the compound binds effectively to active sites of enzymes such as acetylcholinesterase and alpha-glucosidase. The binding affinities were calculated using molecular modeling software, indicating strong interactions that may lead to therapeutic applications in neurodegenerative diseases and diabetes management.
Data Tables
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Essential for confirming regiochemistry and substitution patterns. For example, aromatic proton signals in the δ6.6–7.5 ppm range and methoxy groups at δ3.7–3.8 ppm .
- High-Resolution Mass Spectrometry (HR-ESIMS) : Validates molecular weight (e.g., m/z 386.4 for C20H22N2O6) and detects isotopic patterns .
- HPLC : Retention times and peak symmetry (95–100% purity) are critical for assessing batch consistency .
Best Practices : Combine NMR with MS to resolve ambiguities in stereochemistry or byproduct identification .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the dihydrobenzo[d][1,4]dioxin and phenethyl moieties?
Q. Advanced Research Focus
- Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., trifluoromethyl) or bulky (e.g., tert-butyl) groups to probe steric and electronic effects on target binding .
- Bioactivity Assays : Test analogs against specific targets (e.g., PARP inhibitors or α-glucosidase) to correlate substituent changes with IC50 values .
- Computational Modeling : Use docking studies to predict interactions with active sites, guided by analogs like TRPV1 antagonist AMG9810, which shares structural motifs .
What strategies are recommended for resolving discrepancies in bioactivity data reported across different studies involving this oxalamide derivative?
Q. Advanced Research Focus
- Assay Standardization : Control variables like cell line viability (e.g., DMBA-treated mice vs. untreated controls) and enzyme source purity .
- Batch Purity Analysis : Re-evaluate conflicting samples via HPLC and HR-ESIMS to rule out impurities or degradation products .
- Structural Analog Comparison : Cross-reference data with structurally related compounds (e.g., thiazole or oxadiazole derivatives) to identify trends in activity .
What methodologies are employed to enhance the selectivity of this compound for specific biological targets, such as enzymes or receptors?
Q. Advanced Research Focus
- Functional Group Engineering : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve hydrogen bonding with target residues while reducing off-target binding .
- Selectivity Screening : Use parallel assays against related targets (e.g., CDK9 vs. PARP) to identify substituents that minimize cross-reactivity .
- Metabolic Profiling : Assess liver microsome stability to prioritize analogs with prolonged half-lives and reduced metabolite interference .
How should stability studies be conducted to assess the compound's degradation pathways under various storage and experimental conditions?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity, followed by HPLC-MS to identify degradation products (e.g., hydrolysis of oxalamide bonds) .
- Storage Optimization : Store lyophilized samples under inert gas (N2) at −20°C to prevent oxidation, as suggested by analogs with similar dioxin moieties .
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 3–9) to simulate physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
